
Iopamidol EP Impurity G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iopamidol EP Impurity G, also known as N1-(1,3-dihydroxypropan-2-yl)-N3-(2,3-dihydroxypropyl)-5-((S)-2-hydroxypropanamido)-2,4,6-triiodoisophthalamide, is a chemical compound with the molecular formula C17H22I3N3O8 and a molecular weight of 777.09 g/mol . It is an impurity found in Iopamidol, a nonionic, water-soluble radiographic contrast agent used in medical imaging.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Iopamidol EP Impurity G involves multiple steps, starting from 5-amino-2,4,6-triiodobenzene-1,3-dicarboxylic acid. The key steps include:
Formation of the intermediate dichloride: The 5-amino-2,4,6-triiodobenzene-1,3-dicarboxylic acid is converted to its dichloride form using thionyl chloride.
Amidation reactions: The dichloride intermediate undergoes amidation with 2,3-dihydroxypropylamine and 1,3-dihydroxypropan-2-ylamine under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions, purification steps, and quality assurance to ensure the impurity is within acceptable limits for pharmaceutical use .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: The compound can be reduced under specific conditions, affecting the iodine atoms.
Substitution: Substitution reactions can occur, especially involving the amide groups.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Various amines and alcohols under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated derivatives, while reduction can lead to deiodinated products .
Wissenschaftliche Forschungsanwendungen
Iopamidol EP Impurity G is primarily used in the pharmaceutical industry for quality control and research purposes. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity and quality of Iopamidol.
Biology: Studied for its interactions with biological molecules and potential effects on biological systems.
Medicine: Investigated for its role as an impurity in contrast agents and its impact on imaging quality and safety.
Industry: Utilized in the development and testing of new contrast agents and related compounds.
Wirkmechanismus
The mechanism of action of Iopamidol EP Impurity G is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. its structure suggests potential interactions with biological molecules through hydrogen bonding and hydrophobic interactions. The presence of iodine atoms may also influence its behavior in biological systems .
Vergleich Mit ähnlichen Verbindungen
Iopamidol Impurity A: 5-amino-N,N′-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide.
Iopamidol Impurity B: N,N′-bis(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide.
Iopamidol Impurity C: N,N′-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-amino-2,4,6-triiodoisophthalamide.
Uniqueness: Iopamidol EP Impurity G is unique due to its specific structure, which includes both 2,3-dihydroxypropyl and 1,3-dihydroxypropan-2-yl groups. This structural uniqueness may influence its chemical reactivity and interactions compared to other impurities .
Eigenschaften
CAS-Nummer |
1869069-72-6 |
|---|---|
Molekularformel |
C17H22I3N3O8 |
Molekulargewicht |
777.09 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
N1-(2,3-Dihydroxypropyl)-N3-[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxy-1-oxopropyl]amino]-2,4,6-triiodoisophthalamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


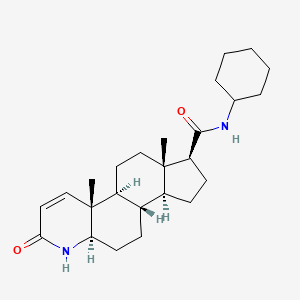
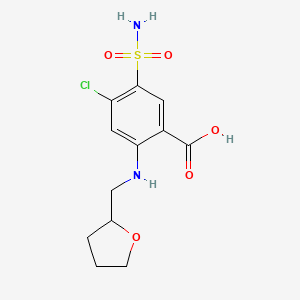

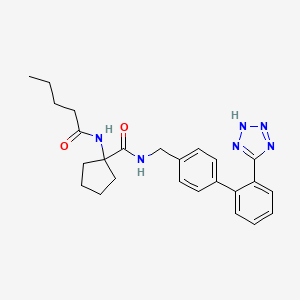
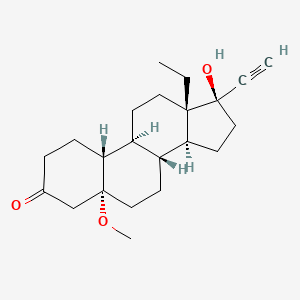
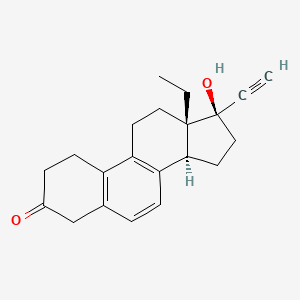
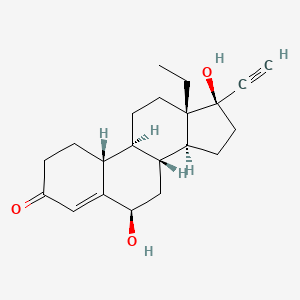

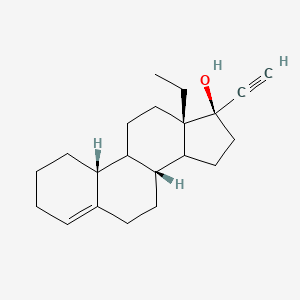
![(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B602012.png)
